4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide
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Overview
Description
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is a complex organic compound that features a benzamide core with azepane and benzo[d]thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core through the reaction of benzoic acid derivatives with amines under dehydrating conditions.
Introduction of the Azepane Group: The azepane group is introduced via nucleophilic substitution reactions, where azepane reacts with sulfonyl chlorides.
Attachment of the Benzo[d]thiazole Moiety: The final step involves the coupling of the benzo[d]thiazole moiety to the benzamide core, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles replace the azepane moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction pathways or metabolic pathways, depending on the biological context.
Comparison with Similar Compounds
Similar Compounds
4-(azepan-1-ylsulfonyl)benzenesulfonyl chloride: A related compound with similar structural features but different functional groups.
N-(4-chlorobenzo[d]thiazol-7-yl)benzamide: Shares the benzo[d]thiazole moiety but lacks the azepane and sulfonyl groups.
Uniqueness
4-(azepan-1-ylsulfonyl)-N-(4-chlorobenzo[d]thiazol-7-yl)benzamide is unique due to the combination of its azepane, sulfonyl, and benzo[d]thiazole moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
4-(azepan-1-ylsulfonyl)-N-(4-chloro-1,3-benzothiazol-7-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S2/c21-16-9-10-17(19-18(16)22-13-28-19)23-20(25)14-5-7-15(8-6-14)29(26,27)24-11-3-1-2-4-12-24/h5-10,13H,1-4,11-12H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXRNSIWFTXQTOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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